![molecular formula C10H13NO3S B2860958 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094219-64-3](/img/structure/B2860958.png)
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid” is a complex organic molecule that contains an oxolane ring, a thiazole ring, and an acetic acid group . The oxolane ring is a five-membered cyclic ether, and the thiazole ring is a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxolane and thiazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge . The acetic acid group could then be introduced through a suitable functional group transformation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxolane and thiazole rings, along with the acetic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxolane, thiazole, and acetic acid groups . The oxolane ring can undergo ring-opening reactions, the thiazole ring can participate in various substitution and addition reactions, and the acetic acid group can undergo reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the presence of the polar acetic acid group, and its stability could be influenced by the presence of the oxolane and thiazole rings .
Scientific Research Applications
Pharmacology
Application in Drug Development: This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful in creating molecules with specific binding affinities to target proteins or enzymes within the body. The thiazole ring, in particular, is a common motif in drugs that exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties .
Agriculture
Pest Control and Plant Protection: In agriculture, derivatives of thiazolyl acetic acid can be synthesized to develop new pesticides or herbicides. The oxolan (tetrahydrofuran) moiety could be instrumental in increasing the solubility and thus the bioavailability of these compounds in plant tissues, providing effective protection against pests and diseases .
Material Science
Synthesis of Polymers: The compound’s functional groups are conducive to polymerization reactions. It could be used to synthesize novel polymers with potential applications in creating materials with specific mechanical properties or biodegradability. This could be particularly useful in developing environmentally friendly packaging materials .
Biochemistry
Enzyme Inhibition Studies: Biochemically, this compound could be used to study enzyme inhibition, given its potential to interact with enzyme active sites due to its heterocyclic structure. This can help in understanding the mechanism of action of various enzymes and in the design of enzyme inhibitors that could be used as drugs .
Industrial Chemistry
Chemical Synthesis Intermediates: In industrial chemistry, such a compound could serve as an intermediate in the synthesis of more complex molecules. Its reactive sites make it a versatile building block for the synthesis of a wide range of industrial chemicals, including dyes, resins, and other performance chemicals .
Environmental Science
Bioremediation Efforts: Compounds like 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid could be explored for their role in bioremediation processes. Their chemical structure may allow them to interact with pollutants, facilitating their breakdown by environmental microbes, thus helping in the cleanup of contaminated sites .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, which could be key in its interactions with biological targets .
Biochemical Pathways
Thiazole compounds have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound could potentially exhibit a range of effects depending on the specific targets and pathways it interacts with .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFXGTXQZHDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

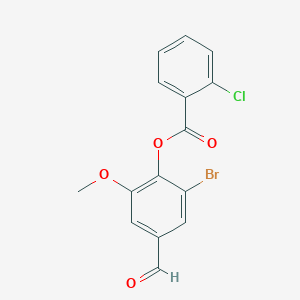

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)
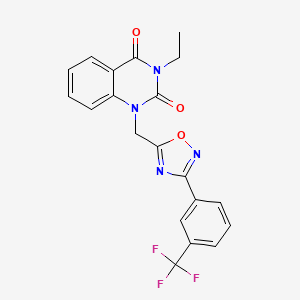
![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
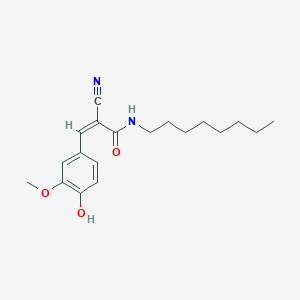
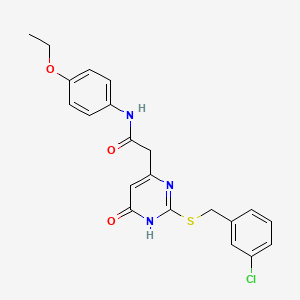
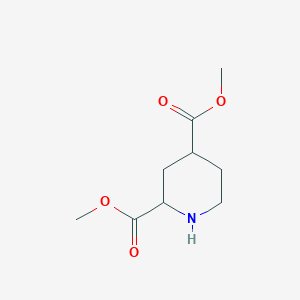

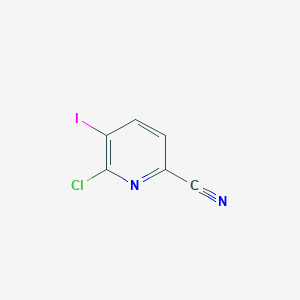
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)